Butyl 2-hydroperoxy-2-methylpropanoate
Description
Butyl 2-hydroperoxy-2-methylpropanoate is an organic peroxide ester characterized by a hydroperoxy (-OOH) functional group attached to a branched alkyl chain. This compound is structurally distinct due to the presence of the peroxide moiety, which imparts unique reactivity and instability compared to conventional esters. Peroxide esters like this are often employed as radical initiators in polymerization processes or as intermediates in organic synthesis, though their instability necessitates careful handling .
Properties
CAS No. |
63488-63-1 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
butyl 2-hydroperoxy-2-methylpropanoate |
InChI |
InChI=1S/C8H16O4/c1-4-5-6-11-7(9)8(2,3)12-10/h10H,4-6H2,1-3H3 |
InChI Key |
AUGLMXWWSAFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(C)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-hydroperoxy-2-methylpropanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out by heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of esters like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroperoxy-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl 2-hydroperoxy-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of butyl 2-hydroperoxy-2-methylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Butyl 2-hydroperoxy-2-methylpropanoate, the following compounds are analyzed:
Structural Analog: tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate
- Molecular Formula : C₁₇H₂₄O₃ (inferred from substituents in ).
- Substituents : Features a tert-butyl group and a 4-methylbenzoyl moiety.
- Functional Groups : Ester and ketone groups.
- Stability : The tert-butyl group provides steric hindrance, enhancing thermal and chemical stability. Single-crystal X-ray diffraction data (R factor = 0.049) confirm a well-defined crystalline structure with mean C–C bond lengths of 0.004 Å, indicative of low strain .
- Applications : Likely used in pharmaceutical or materials science research due to its rigid, aromatic substituents.
Structural Analog: Butyl 2-(4-chloro-2-methylphenoxy)propanoate (Mecoprop butyl ester)
- Molecular Formula : C₁₄H₁₉ClO₃ .
- Substituents: Chlorine atom and methyl group on the phenoxy ring.
- Functional Groups : Ester and aryl ether.
- Stability: The electron-withdrawing chlorine atom enhances resistance to hydrolysis compared to non-halogenated esters.
- Applications : Widely used as a herbicide (Mecoprop), targeting broadleaf weeds in agriculture. Its ester form improves lipophilicity for foliar absorption .
Comparative Analysis
| Property | This compound | tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate | Butyl 2-(4-chloro-2-methylphenoxy)propanoate |
|---|---|---|---|
| Functional Groups | Peroxide, ester | Ester, ketone | Ester, aryl ether |
| Reactivity | High (peroxide decomposition) | Moderate (stable ester/ketone) | Moderate (hydrolysis-resistant) |
| Thermal Stability | Low (prone to exothermic decomposition) | High (steric protection) | Moderate (chlorine stabilizes) |
| Key Applications | Polymerization initiators | Pharmaceutical intermediates | Herbicides (e.g., Mecoprop) |
Research Findings and Critical Insights
Peroxide vs. Non-Peroxide Esters: The hydroperoxy group in this compound drastically increases its reactivity, making it unsuitable for long-term storage but valuable for initiating radical reactions. In contrast, tert-butyl and chlorinated analogs prioritize stability for specific applications .
Role of Substituents: tert-Butyl Groups: Enhance steric shielding, as seen in the crystalline structure of tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate . Chlorine Atoms: Improve herbicidal activity and environmental persistence in Mecoprop derivatives .
Safety Considerations: this compound’s peroxide nature necessitates stringent safety protocols, unlike its structurally stable analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
